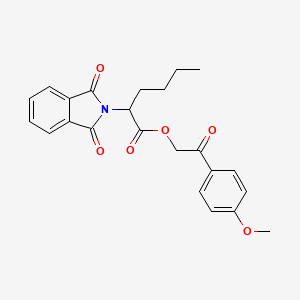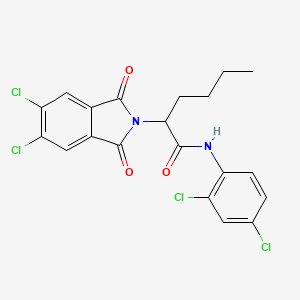![molecular formula C11H20N2O2S B3945670 4-{[(cyclohexylamino)carbonothioyl]amino}butanoic acid](/img/structure/B3945670.png)
4-{[(cyclohexylamino)carbonothioyl]amino}butanoic acid
説明
4-{[(cyclohexylamino)carbonothioyl]amino}butanoic acid, also known as ACBC, is a compound that has been studied for its potential use in the field of neuroscience. It is an amino acid derivative that has been shown to have effects on the brain and nervous system.
作用機序
The exact mechanism of action of 4-{[(cyclohexylamino)carbonothioyl]amino}butanoic acid is not fully understood. However, it is believed to work by modulating the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity. This compound may enhance GABAergic neurotransmission by increasing the activity of GABA receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, as well as increase the activity of GABA receptors. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects.
実験室実験の利点と制限
One advantage of 4-{[(cyclohexylamino)carbonothioyl]amino}butanoic acid is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have a low toxicity profile in animal studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are a number of future directions for research on 4-{[(cyclohexylamino)carbonothioyl]amino}butanoic acid. One area of interest is the potential use of this compound as a therapeutic agent for neurological disorders. Further studies are needed to determine the efficacy and safety of this compound in animal models of these disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on the brain and nervous system. Finally, studies are needed to determine the optimal dosing and administration of this compound for therapeutic use.
科学的研究の応用
4-{[(cyclohexylamino)carbonothioyl]amino}butanoic acid has been studied for its potential use in the field of neuroscience. It has been shown to have effects on the brain and nervous system, and may have potential therapeutic applications for neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. This compound has also been studied for its potential use as a cognitive enhancer.
特性
IUPAC Name |
4-(cyclohexylcarbamothioylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S/c14-10(15)7-4-8-12-11(16)13-9-5-2-1-3-6-9/h9H,1-8H2,(H,14,15)(H2,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQBEDCTXUFALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-bis[(2-phenoxypropanoyl)amino]benzoic acid](/img/structure/B3945589.png)
![4-chloro-6-{[(3-nitrophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3945595.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3945602.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B3945626.png)
![1-methyl-2-oxo-2-phenylethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B3945631.png)
![2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3945637.png)


![2,4-dichloro-N-{4-[(trifluoromethyl)thio]phenyl}benzamide](/img/structure/B3945663.png)
![4-{[(4-chlorophenyl)amino]methylene}-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3945674.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-methoxy-3-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B3945677.png)